molecular formula C5H5N3O B12360655 6-Imino-5-methylidenepyrimidin-2-one

6-Imino-5-methylidenepyrimidin-2-one

Cat. No.: B12360655
M. Wt: 123.11 g/mol
InChI Key: GXNFUTJKOLPOEV-UHFFFAOYSA-N
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Description

6-Imino-5-methylidenepyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Imino-5-methylidenepyrimidin-2-one typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrimidine derivatives, including this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Imino-5-methylidenepyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine amines.

Scientific Research Applications

6-Imino-5-methylidenepyrimidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Imino-5-methylidenepyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique imino and methylidene functional groups, which confer specific reactivity and potential biological activities not commonly found in other pyrimidine derivatives.

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

6-imino-5-methylidenepyrimidin-2-one

InChI

InChI=1S/C5H5N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H2,(H2,6,8,9)

InChI Key

GXNFUTJKOLPOEV-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)NC1=N

Origin of Product

United States

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